molecular formula C22H15Cl3N2OS B2433279 6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-73-4

6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No. B2433279
CAS RN: 338965-73-4
M. Wt: 461.79
InChI Key: QJQUIHNUDFGWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a useful research compound. Its molecular formula is C22H15Cl3N2OS and its molecular weight is 461.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds related to 6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one have shown significant antimicrobial properties. Studies on derivatives of this compound have demonstrated antibacterial and antifungal activities. For instance, (4-oxo-thiazolidinyl) sulfonamides of quinazolin-4(3H)ones exhibit remarkable antibacterial and antifungal activities, particularly against strains like S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus (Patel et al., 2010). Additionally, other derivatives, such as 7-chloro-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-[4-(2-substituted phenyl-4-oxo-thiazolidin-3-yl)phenyl]sulfonamido-quinazolin-4(3H)-ones, have been synthesized and found effective in antimicrobial activity, particularly against C. albicans (Patel, Patel, & Patel, 2010).

Structural and Molecular Studies

Studies involving structural analysis and molecular interactions of compounds similar to 6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one have been conducted. For example, research on the molecular structure of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones has been conducted, providing insights into their molecular conformation and hydrogen bonding patterns (Cruz et al., 2006).

Anticancer Potential

Certain derivatives of this compound have shown potential in anticancer applications. The synthesis and evaluation of quinazolin-4(3H)-one derivatives as diuretic agents have revealed their utility in potentially treating conditions related to cancer therapy (Maarouf, El‐Bendary, & Goda, 2004). Another study on the synthesis, method optimization, and anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives targets the EGFR-tyrosine kinase, indicating a promising direction for antitumor agents (Noolvi & Patel, 2013).

properties

IUPAC Name

6-chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2OS/c1-13-4-2-3-5-19(13)27-21(12-29-20-11-15(24)6-8-17(20)25)26-18-9-7-14(23)10-16(18)22(27)28/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUIHNUDFGWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

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